molecular formula C24H27N5O2S B2834431 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1251615-56-1

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2834431
CAS No.: 1251615-56-1
M. Wt: 449.57
InChI Key: VXWBXBDQENBNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide (Compound ID: M179-4759) is a synthetic molecule with a molecular formula of C24H27N5O2S and a molecular weight of 449.57 g/mol . Key structural features include:

  • A pyrimidin-4-yl core substituted with a sulfanyl group.
  • A 4-(4-methoxyphenyl)piperazine moiety attached to the pyrimidine ring.
  • An N-(4-methylphenyl)acetamide group linked via the sulfanyl bridge.
    The compound exhibits moderate lipophilicity (logP = 5.0009) and a polar surface area of 56.007 Ų, suggesting balanced solubility and membrane permeability .

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-3-5-19(6-4-18)27-23(30)16-32-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-7-9-21(31-2)10-8-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBXBDQENBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine to form 4-methoxybenzylpiperidine. This intermediate is then reacted with sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group. The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as ultrasound-promoted reactions and two-phase systems can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The tertiary amine in the piperazine ring undergoes alkylation under mild conditions. Reaction with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) yields quaternary ammonium salts or functionalized derivatives.

ReagentConditionsProductYieldSource
Methyl iodideDMF, 50°C, 12 hrsN-Methyl-piperazinium derivative72%
Ethyl bromoacetateK₂CO₃, DCM, RTPiperazine-ethyl acetate conjugate65%

Oxidation of Sulfanyl Linker

The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction strength:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 40°CSulfoxide derivative85%
mCPBADCM, 0°C → RTSulfone derivative92%

Stoichiometric control is critical to prevent overoxidation of the pyrimidine ring.

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductApplication
Acidic (HCl, 6M)Reflux, 8 hrs2-({6-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetic acidPrecursor for conjugates
Basic (NaOH, 2M)Ethanol, 60°C, 6 hrsSodium salt of hydrolyzed productImproved solubility

Kinetic studies show base-catalyzed hydrolysis proceeds 3× faster than acid-mediated pathways .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in:

  • Electrophilic aromatic substitution at C5 (minor) or C2 positions (major) with HNO₃/H₂SO₄.

  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig) using Pd catalysts:

Reaction TypeReagentsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃5-Aryl-pyrimidine derivative58%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos2-Amino-pyrimidine analog63%

Steric hindrance from the piperazine group directs substitution to less hindered positions.

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundSulfanyl ReactivityPiperazine StabilityAcetamide Hydrolysis Rate
Target compoundHighModerate0.24 hr⁻¹
N-Cyclohexyl analogModerateHigh0.18 hr⁻¹
4-Fluorophenyl variantHighLow0.31 hr⁻¹
Pyrazine-based derivative LowHigh0.12 hr⁻¹

The 4-methylphenyl group in the acetamide moiety enhances steric protection, reducing hydrolysis rates compared to fluorinated analogs .

Photochemical Degradation Pathways

Under UV light (254 nm), the compound undergoes:

  • Cleavage of the sulfanyl-acetamide bond (primary pathway).

  • Demethylation of the 4-methoxyphenyl group (secondary pathway).
    Degradation products identified via LC-MS include mercaptopyrimidine and N-(4-methylphenyl)acetamide fragments.

Stability in Biological Matrices

In phosphate-buffered saline (pH 7.4, 37°C):

  • Half-life : 8.2 hrs (vs. 4.1 hrs in plasma due to esterase activity).

  • Major metabolite: Sulfoxide form (via hepatic CYP3A4 oxidation) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Strategic modifications at the piperazine nitrogen, sulfanyl group, or pyrimidine core enable tailored physicochemical and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the piperazine ring is often associated with enhanced biological activity against various cancer cell lines. Research has shown that derivatives of piperazine can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • Antidepressant and Anxiolytic Effects
    • The piperazine moiety is also known for its role in the development of antidepressant and anxiolytic agents. Compounds that incorporate piperazine have been reported to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
  • Antimicrobial Properties
    • The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been reported to exhibit effective antibacterial and antifungal properties, making them suitable candidates for further investigation in the treatment of infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors are considered:

  • Substituent Effects : The presence of electron-donating groups, such as methoxy groups, can enhance the biological activity by improving solubility and receptor binding affinity.
  • Pyrimidine and Piperazine Interactions : The interaction between the piperazine and pyrimidine rings plays a significant role in determining the pharmacological profile of the compound.

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated various derivatives of similar compounds against breast cancer cell lines. Results indicated that modifications to the piperazine ring significantly increased cytotoxicity, suggesting that further modifications to 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide could yield potent anticancer agents.
  • Case Study on Antidepressant Effects
    • In a preclinical trial, a related compound was tested for its effects on anxiety-related behaviors in rodent models. The results demonstrated a marked reduction in anxiety-like behaviors, supporting the hypothesis that compounds with similar structures may have therapeutic potential in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis of its core components:

Table 1: Core Structural Comparisons
Compound Name / ID Core Structure Features Key Substituents Reference
Target Compound (M179-4759) Pyrimidine-sulfanyl-acetamide + 4-methoxyphenylpiperazine 4-Methylphenyl (acetamide), 4-Methoxyphenyl (piperazine)
N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide Pyrimidine-sulfanyl-acetamide + 4-methoxyphenylpiperazine 5-Chloro-2-methoxyphenyl (acetamide)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide + sulfonylpiperazine 4-Fluorophenyl (acetamide), 4-Methylbenzenesulfonyl (piperazine)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Acetamide + 4-methoxyphenylpiperazine 4-(6-Methylbenzothiazolyl)phenyl (acetamide)

Key Observations :

  • Piperazine Substitution : The 4-methoxyphenyl group on piperazine is conserved in M179-4759 and compound 17 , while analogs like 18 use sulfonyl or benzothiazole-linked substituents.
  • Acetamide Tail : The 4-methylphenyl group in M179-4759 contrasts with halogenated (e.g., 4-fluorophenyl in ) or heterocyclic (e.g., benzothiazole in ) tails in analogs.

Physicochemical Properties

Lipophilicity, molecular weight, and solubility are critical for drug-likeness.

Table 2: Physicochemical Comparisons
Compound Name / ID Molecular Weight (g/mol) logP Polar Surface Area (Ų) Melting Point (°C) Reference
M179-4759 449.57 5.0009 56.007 Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 417.47 Not reported Not reported Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 426.96 Not reported Not reported 282–283
N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5m) 527.20 Not reported Not reported 80–82

Key Observations :

  • Lipophilicity : M179-4759's logP = 5.0009 suggests moderate hydrophobicity, comparable to other piperazine-acetamide derivatives.
  • Molecular Weight : M179-4759 (449.57) falls within the typical range for drug-like molecules, unlike larger analogs like 5m (527.20) .

Key Observations :

  • While M179-4759's yield is unspecified, analogs with similar complexity (e.g., 5o, 18) achieve 70–82% yields , suggesting feasible scalability.

Biological Activity

The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide , also known by its CAS number 1251694-03-7, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C25H29N5O2S
  • Molecular Weight : 463.6 g/mol
  • Structure : The compound features a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may modulate receptor activity and enzyme functions, leading to various pharmacological effects. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, suggesting potential anti-inflammatory properties.

Antimicrobial Activity

Recent studies have explored the compound's efficacy against bacterial pathogens. The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure can enhance antibacterial potency. Compounds similar to this one have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM in related studies .

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has shown promise in neuroprotection. It reduces endoplasmic reticulum stress and apoptosis in neuronal cells, indicating its potential utility in treating neurodegenerative diseases. This neuroprotective effect is crucial for developing therapies for conditions such as Alzheimer's disease and multiple sclerosis.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are noteworthy. By inhibiting key inflammatory mediators, it may help mitigate chronic inflammatory conditions. This is particularly relevant in the context of neuroinflammation, where excessive cytokine production can lead to neuronal damage.

Case Studies and Research Findings

StudyFindings
Study on Antitubercular Activity Compounds derived from similar structures exhibited significant activity against Mycobacterium tuberculosis with IC50 values indicating strong potential for further development .
Neuroprotection Study Demonstrated reduction in neuronal apoptosis and stress markers in vitro, supporting its role as a neuroprotective agent.
Inflammation Inhibition Inhibition of TNF-α and nitric oxide production in human microglia cells was observed, reinforcing its anti-inflammatory capabilities.

Q & A

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution reactions, while ethanol minimizes side reactions .
  • Temperature : Elevated temperatures (80–120°C) are often required for piperazine coupling but must be balanced against thermal decomposition risks .
  • Catalyst loading : Pd-based catalysts (e.g., Pd(OAc)₂) at 5–10 mol% optimize cross-coupling efficiency .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., piperazine N-alkylation vs. O-alkylation) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and identifies byproducts from incomplete coupling reactions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragments to confirm the sulfanyl-acetamide linkage .
  • X-ray Crystallography : Resolves ambiguous NOE effects in NMR, particularly for piperazine ring conformation and sulfanyl group orientation (applied to analogs) .

Advanced: How can researchers optimize synthetic protocols to address low yields in thioether bond formation?

Q. Methodological strategies :

  • Solvent screening : Replace DMF with less nucleophilic solvents (e.g., THF) to reduce competing side reactions .
  • Base optimization : Test alternatives to NaH (e.g., K₂CO₃ or DBU) to improve thiolate nucleophilicity without decomposition .
  • Temperature gradients : Use microwave-assisted synthesis to accelerate reaction kinetics while maintaining controlled heating (e.g., 100°C for 30 minutes) .
  • In situ monitoring : Employ TLC or inline IR spectroscopy to track thioether formation and quench reactions at optimal conversion points .

Advanced: How to resolve contradictions in reported biological activities of analogous piperazine-containing acetamides?

Q. Analytical approaches :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups on the phenyl ring) and compare binding affinities to targets like serotonin receptors .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate structural vs. experimental variability .
  • Meta-analysis : Cross-reference datasets from analogs (e.g., pyridazine vs. pyrimidine cores) to identify trends in bioactivity linked to electronic or steric effects .

Advanced: What computational models predict this compound’s binding affinity to serotonin receptors, and how do they align with experimental data?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the piperazine moiety and 5-HT₁A/2A receptor binding pockets. Prioritize poses with hydrogen bonds to Asp116 or π-π stacking with Phe361 .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of predicted binding modes .
  • Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from radioligand displacement assays. Discrepancies may highlight limitations in force fields or solvation models .

Advanced: What strategies mitigate oxidative degradation of the sulfanyl group during long-term stability studies?

  • Antioxidant additives : Incorporate 0.1% w/v ascorbic acid or BHT in stock solutions to inhibit radical-mediated oxidation .
  • Lyophilization : Store the compound as a lyophilized powder under argon to minimize exposure to atmospheric oxygen .
  • Degradation kinetics : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products and refine storage conditions .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s neuropharmacological potential?

  • Receptor binding assays : Screen against serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂/D₃) receptors using radiolabeled ligands (e.g., [³H]-WAY-100635) .
  • Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (e.g., FLIPR® assays) to assess agonism/antagonism .
  • Cytotoxicity screening : Use MTT assays on SH-SY5Y or HEK293 cells to rule out nonspecific toxicity at therapeutic concentrations .

Advanced: How do structural modifications to the pyrimidine core influence metabolic stability in hepatic microsome assays?

  • Electron-withdrawing groups : Introduce fluorine at the pyrimidine C-2 position to reduce CYP3A4-mediated oxidation .
  • Deuterium incorporation : Replace hydrogen atoms at metabolically labile sites (e.g., benzylic positions) to prolong half-life (deuterium isotope effect) .
  • Prodrug strategies : Mask the sulfanyl group as a disulfide or thiophosphate ester to enhance stability in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.